

Spectroscopic data (NMR, IR, MS) for Benzofuran-5-ol characterization.

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Compound of Interest

Compound Name: Benzofuran-5-ol

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Spectroscopic Characterization of Benzofuran-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of **Benzofuran-5-ol**. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines predicted Nuclear Magnetic Resonance (NMR) data with reference Infrared (IR) and Mass Spectrometry (MS) data from a closely related analogue, 5-Hydroxybenzofuran-2-one. This information, coupled with detailed experimental protocols and a workflow visualization, serves as a valuable resource for the identification and characterization of **Benzofuran-5-ol** in a research and development setting.

Spectroscopic Data Summary

The structural elucidation of **Benzofuran-5-ol** can be achieved through a combination of spectroscopic techniques. The following tables summarize the predicted and reference data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of its hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms. The data presented below is predicted data for **Benzofuran-5-ol**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Benzofuran-5-ol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.55	d	H-2
7.38	d	H-7
7.05	d	H-4
6.85	dd	H-6
6.75	d	H-3
5.30 (broad)	s	OH

Predicted using online NMR prediction tools. Solvent: CDCl_3 .

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Benzofuran-5-ol**

Chemical Shift (δ) ppm	Assignment
155.1	C-7a
150.2	C-5
145.0	C-2
128.0	C-3a
112.1	C-7
111.8	C-4
107.0	C-6
106.8	C-3

Predicted using online NMR prediction tools. Solvent: CDCl_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of bonds. The following data is for the related compound, 5-Hydroxybenzofuran-2-one, and serves as a reference.

Table 3: Reference IR Spectroscopic Data for 5-Hydroxybenzofuran-2-one

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3200 (broad)	O-H stretch (phenolic)
~3100	C-H stretch (aromatic)
~1620, ~1500	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of **Benzofuran-5-ol** is 134.13 g/mol. The expected molecular ion peak ($[M]^+$) in an electron ionization (EI) mass spectrum would be at $m/z = 134$.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **Benzofuran-5-ol**.

Sample Preparation:

- Weigh approximately 5-10 mg of **Benzofuran-5-ol** for ^1H NMR analysis, or 20-50 mg for ^{13}C NMR analysis.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , Acetone- d_6 , DMSO- d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in **Benzofuran-5-ol**.

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Benzofuran-5-ol**.

Sample Preparation and Introduction:

- Electron Ionization (EI): For volatile and thermally stable compounds, direct insertion or gas chromatography (GC) introduction can be used. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the instrument.
- Electrospray Ionization (ESI): For less volatile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).

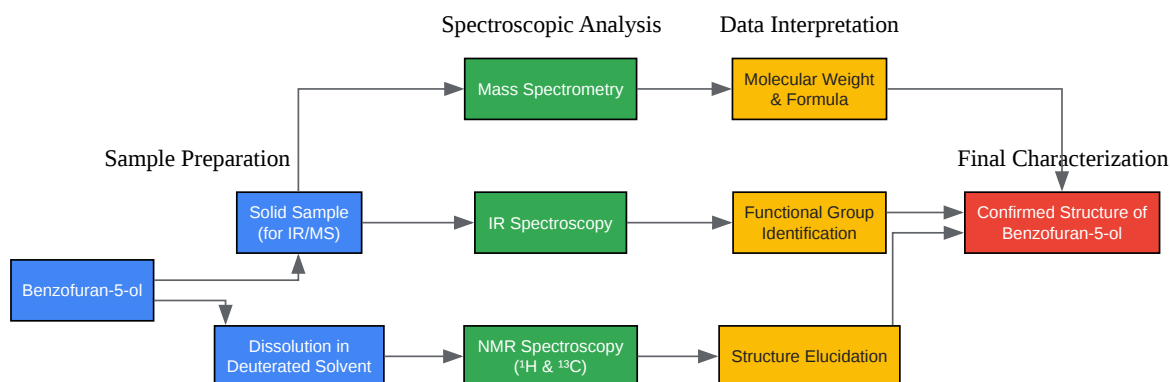
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

- Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - Optimize the ionization source parameters to achieve a stable and intense signal for the molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **Benzofuran-5-ol**.



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Caption: General workflow for the spectroscopic characterization of **Benzofuran-5-ol**.

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